molecular formula C15H13NS B8735871 2-benzyl-6-methyl-1,3-benzothiazole

2-benzyl-6-methyl-1,3-benzothiazole

Cat. No.: B8735871
M. Wt: 239.3 g/mol
InChI Key: NGHUIIVEGWGNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-6-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a benzyl group at the 2nd position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as iodine or copper salts may be used to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-benzyl-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-benzyl-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-6-methyl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the BCL-2 family of proteins, which are involved in the regulation of apoptosis, thereby inducing cell death in cancer cells .

Comparison with Similar Compounds

  • 2-Phenylbenzothiazole
  • 2-Methylbenzothiazole
  • 2-Aminobenzothiazole

Comparison: 2-benzyl-6-methyl-1,3-benzothiazole is unique due to the presence of both benzyl and methyl groups, which can influence its biological activity and chemical reactivity. Compared to 2-Phenylbenzothiazole, the benzyl group provides additional steric hindrance, potentially affecting binding interactions with molecular targets. The methyl group at the 6th position can also impact the compound’s electronic properties, making it distinct from other benzothiazole derivatives .

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-benzyl-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

NGHUIIVEGWGNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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